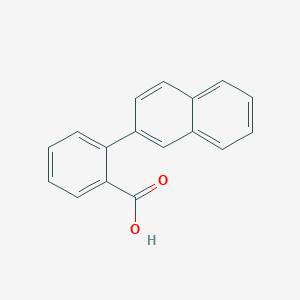

2-(Naphthalen-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGCGUWFPZVPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319143 | |

| Record name | 2-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-33-4 | |

| Record name | NSC340247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Naphthalen 2 Yl Benzoic Acid Derivatives

Transformations Involving the Carboxyl Functional Group

The carboxyl group of 2-(naphthalen-2-yl)benzoic acid is a versatile functional handle that can undergo a variety of transformations to yield esters, amides, and other derivatives. These reactions are fundamental in modifying the properties of the parent molecule for various applications.

Esterification: The esterification of carboxylic acids, such as this compound, is a common transformation. This reaction is typically acid-catalyzed and involves the reaction of the carboxylic acid with an alcohol. For instance, the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid yields methyl benzoate (B1203000). figshare.com This process is reversible, and the removal of water drives the reaction towards the formation of the ester. Tin(II) compounds can also serve as effective catalysts for the esterification of benzoic acid with alcohols having longer carbon chains. nih.gov

Amidation: The carboxyl group can be converted to an amide through reaction with an amine. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be achieved under certain conditions. For example, benzoic acid can react with methylamine to form N-methylbenzamide, with the elimination of a water molecule. nih.gov The use of coupling agents can facilitate this reaction under milder conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. nih.govacs.org The reaction proceeds through the deprotonation of the carboxylic acid, followed by nucleophilic attack of the hydride on the carbonyl carbon. An intermediate aldehyde is formed, which is further reduced to the primary alcohol. nih.govacs.org It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. acs.org

| Transformation | Reagents | Product Functional Group | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | figshare.com |

| Amidation | Amine, (often with coupling agent) | Amide | nih.gov |

| Reduction | LiAlH₄ | Primary Alcohol | nih.govacs.org |

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Benzoic Acid Moieties

The naphthalene and benzoic acid rings of this compound are both susceptible to electrophilic aromatic substitution, although their reactivity and the regioselectivity of these reactions are influenced by the nature of the substituents.

The benzoic acid moiety contains a carboxyl group, which is an electron-withdrawing group and therefore deactivates the benzene (B151609) ring towards electrophilic attack. This deactivating effect also directs incoming electrophiles to the meta position relative to the carboxyl group. For example, the nitration of benzoic acid with a mixture of nitric acid and sulfuric acid predominantly yields 3-nitrobenzoic acid. nih.govrsc.org

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene. Substitution can occur at either the α (positions 1, 4, 5, 8) or β (positions 2, 3, 6, 7) positions. In many cases, the α-position is kinetically favored, while the β-position can be thermodynamically favored under certain conditions. nih.gov For instance, the sulfonation of naphthalene at lower temperatures yields primarily naphthalene-1-sulfonic acid, whereas at higher temperatures, the more stable naphthalene-2-sulfonic acid is the major product. researchgate.net The nitration of naphthalene with nitric acid typically yields 1-nitronaphthalene as the major product. nih.govnih.gov

In this compound, the two aromatic systems influence each other's reactivity. The benzoic acid group at the 2-position of the naphthalene ring will influence the regioselectivity of substitution on the naphthalene moiety, while the naphthyl group on the benzoic acid ring will have a lesser effect on the directing properties of the carboxyl group.

Site-Selective C-H Functionalization and Remote Reactivity (e.g., C-H Iodination)

Site-selective C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct modification of C-H bonds at specific positions within a molecule. In the context of this compound and its derivatives, this approach enables the introduction of functional groups at positions that are not readily accessible through traditional electrophilic substitution reactions.

A notable example is the remote site-selective C-H iodination of 2-aryl benzoic acid derivatives. A protocol has been developed for the formal C(sp²)-H/C(sp²)-I metathesis using 1-iodo-4-methoxy-2-nitrobenzene as a mild iodinating reagent. This method has been successfully applied to a range of 2-aryl benzoic acid derivatives, including 2-(naphthalen-1-yl)benzoic acids, to produce valuable iodinated products in a site- and chemo-selective manner under mild conditions. nih.gov This type of transformation is particularly valuable for the synthesis of complex molecules where late-stage functionalization is required.

The carboxyl group can act as a directing group in these transformations, guiding a metal catalyst to a specific C-H bond. Palladium-catalyzed C-H functionalization of free carboxylic acids is a well-established strategy. researchgate.net The carboxylate can coordinate to the palladium center, directing the activation of proximal C-H bonds, typically at the ortho position of the benzoic acid ring. However, strategies for meta-C-H functionalization have also been developed using specific templates. acs.orgorganic-chemistry.org

| Reaction Type | Key Features | Substrate Class | Reference |

| Remote C-H Iodination | Formal C-H/C-I metathesis, mild conditions | 2-Aryl benzoic acid derivatives | nih.gov |

| Directed C-H Functionalization | Carboxyl group as a directing group | Benzoic acid derivatives | researchgate.net |

| Meta-C-H Olefination | Nitrile-based sulfonamide template | Benzoic acid derivatives | acs.orgorganic-chemistry.org |

Metal-Mediated and Organocatalyzed Transformations

Metal-mediated and organocatalyzed reactions offer a broad spectrum of transformations for this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Metal-Mediated Transformations: Palladium-catalyzed cross-coupling reactions are particularly relevant for biaryl compounds. For instance, the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a powerful method for the synthesis of biaryls. nih.gov Decarboxylative coupling reactions, where a carboxylic acid is coupled with an aryl halide with the extrusion of carbon dioxide, provide another route to unsymmetrical biaryls. organic-chemistry.org Copper-catalyzed reactions are also utilized, for example, in the synthesis of naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes. semanticscholar.org

Organocatalyzed Transformations: Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, for example, have been used to catalyze the atroposelective synthesis of axially chiral compounds. researchgate.net The dearomatization of naphthols using organocatalysts can provide access to chiral naphthalenones. nih.gov While specific applications to this compound are not extensively documented, the principles of these reactions can be extended to its derivatives, particularly those where the carboxyl group is modified to prevent interference with the catalyst.

Photochemical and Photoinduced Reactivity (e.g., Photoisomerisation Studies of Azo Derivatives)

The photochemical and photoinduced reactivity of this compound derivatives opens up possibilities for light-driven transformations, including isomerizations and cyclizations.

Photoisomerization of Azo Derivatives: Azo dyes, which contain the -N=N- functional group, are known to undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. rsc.org The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound, such as a naphthol. researchgate.netcuhk.edu.hk An azo derivative of this compound could be synthesized and its photoisomerization properties studied. The substituents on the aromatic rings can significantly influence the spectroscopic properties and the isomerization mechanism of the azo dye. rsc.org

Photocyclization: Biaryl carboxylic acids can undergo photoredox-catalyzed deoxygenative intramolecular acylation to form fluorenones. figshare.comorganic-chemistry.org This reaction proceeds via the formation of an acyl radical, which then undergoes intramolecular cyclization. This method provides a mild and efficient route to polycyclic aromatic compounds. Another example is the photocatalytic dehydrogenative lactonization of 2-arylbenzoic acids, which yields benzo-3,4-coumarins. nih.govacs.org

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions of this compound and its derivatives are powerful strategies for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. These reactions typically involve the formation of a new ring by connecting two positions within the same molecule.

A common transformation is the acid-catalyzed dehydrative cyclization of 2-arylbenzoic acids to form fluorenone derivatives. This reaction involves the protonation of the carboxyl group, followed by intramolecular electrophilic attack of the resulting acylium ion onto the adjacent aromatic ring and subsequent rearomatization. The catalytic dehydration of 2-benzoylbenzoic acid to anthraquinone is a classic example of this type of reaction.

Furthermore, photoredox catalysis can be employed for the deoxygenative radical cyclization of biarylcarboxylic acids to synthesize fluorenones under mild conditions. figshare.comorganic-chemistry.org This method offers good functional group compatibility. Dehydrogenative cyclization of 2-arylbenzoic acids can also be achieved using photoelectrochemical methods to produce benzolactones. rsc.org

| Cyclization Type | Key Transformation | Product Class | Reference |

| Dehydrative Cyclization | Intramolecular Friedel-Crafts acylation | Fluorenones | - |

| Photoredox-Catalyzed Cyclization | Deoxygenative radical cyclization | Fluorenones | figshare.comorganic-chemistry.org |

| Photoelectrochemical Cyclization | Dehydrogenative cyclization | Benzolactones | rsc.org |

| Base-Catalyzed Cascade | Cyclization with isatoic anhydrides | Isobenzofuranones | nih.gov |

| Acid-Catalyzed Cascade | Rearrangement and cyclization | Isoindolobenzoxazinones | nih.gov |

Coordination Chemistry of 2 Naphthalen 2 Yl Benzoic Acid As a Ligand

Design and Synthesis of Metal Complexes with Naphthalene-Substituted Benzoic Acid Ligands

The design of metal complexes utilizing naphthalene-substituted benzoic acids is a strategic process aimed at creating compounds with specific structural and functional properties. The synthetic approach typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. nih.govresearchgate.net These methods facilitate the self-assembly of metal ions and organic ligands into crystalline coordination polymers or discrete molecular complexes. nih.gov

The choice of metal ion and the specific structure of the naphthalene-substituted benzoic acid are crucial design elements. The naphthalene (B1677914) group, being a large π-conjugated system, can influence the resulting structure through steric effects and π-π stacking interactions, which play a significant role in the crystal packing and dimensionality of the final architecture. nih.gov The synthesis of these complexes can be achieved through various established methods for creating metal carboxylates, including acid-base reactions, protonolysis, and salt metathesis reactions. wikiwand.com For instance, complexes of divalent and trivalent metal ions can be prepared by reacting the ligand with the corresponding metal chlorides or nitrates in a solvent like ethanol, often followed by refluxing to ensure complete reaction. utq.edu.iqresearchgate.net

Furthermore, the design can be extended by introducing additional functional groups to the 2-(naphthalen-2-yl)benzoic acid backbone, such as amino groups, which can then be used to form more complex Schiff base or azo-containing ligands. utq.edu.iqchemmethod.com This modular approach allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the coordination environment and the ultimate properties of the metal complexes.

Ligand Binding Modes and Coordination Geometries

The versatility of this compound as a ligand is largely due to the multiple ways its carboxylate group can coordinate to metal centers, leading to a variety of coordination geometries.

Carboxylato Coordination Modes

The carboxylate group of this compound is a highly versatile coordinating agent, capable of adopting several binding modes. mdpi.com These modes are critical in determining the dimensionality and topology of the resulting metal-organic frameworks. Common coordination modes observed for carboxylato ligands include:

Monodentate (κ¹-O): Only one of the carboxylate oxygen atoms binds to a single metal center.

Bidentate Chelating (κ²-O,O'): Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging (μ₂-O,O' or μ₂-O,O): The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion.

Tridentate and Tetradentate Bridging: More complex modes where the carboxylate group bridges multiple metal centers (e.g., μ₃-O,O,O' or μ₄-O,O,O',O'). mdpi.com

The disappearance of the C=O stretching vibration peak from the ligand's IR spectrum (typically around 1711 cm⁻¹) upon complex formation indicates the coordination of the carboxyl group with the metal ion. nih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands. mdpi.com

Multidentate Ligand Architectures (e.g., Azo, Schiff Base Derivatives)

To enhance the complexity and functionality of the resulting coordination compounds, this compound can be chemically modified to create multidentate ligands. researchgate.netnih.gov

Azo Derivatives: The introduction of an azo group (–N=N–) into the ligand framework creates new coordination sites. chemmethod.comresearchgate.net Azo-derivatized ligands can be synthesized through diazotization of an amino-substituted benzoic acid followed by coupling with a naphthalene-containing compound. researchgate.netchemmethod.com These azo-Schiff base ligands often act as bidentate or tridentate chelating agents, coordinating through a carboxylate oxygen and one or both nitrogen atoms of the azo group. utq.edu.iqresearchgate.net The involvement of the azo nitrogen in coordination is typically confirmed by a shift in its stretching frequency in the IR spectrum of the complex compared to the free ligand. researchgate.net

Schiff Base Derivatives: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg By functionalizing this compound with an amino group, it can be reacted with aldehydes or ketones to form Schiff base ligands. nih.gov These ligands offer multiple donor sites, commonly the nitrogen of the azomethine group (–C=N–) and the oxygen of the carboxylate group. yu.edu.jo Schiff base ligands derived from naphthalene precursors are known to form stable complexes with a range of transition metals, often exhibiting square planar or octahedral geometries. yu.edu.jorsc.org The coordination of the azomethine nitrogen to the metal center is a key feature of these complexes. yu.edu.jo

Complexation with Transition Metal Ions

This compound and its derivatives form stable complexes with a variety of transition metal ions. The resulting complexes exhibit diverse stereochemistries and nuclearities.

| Metal Ion | Typical Coordination Geometry | Notes |

| Mn(II) | Octahedral | Often forms polynuclear complexes with bridging carboxylates. researchgate.netlucp.net |

| Co(II) | Octahedral, Tetrahedral | Can form both mononuclear and polynuclear structures. utq.edu.iqresearchgate.netnih.gov |

| Ni(II) | Octahedral, Square Planar | Geometry is sensitive to the ligand field. utq.edu.iqresearchgate.netnih.gov |

| Cu(II) | Distorted Square Planar, Square Pyramidal, Octahedral | Exhibits a wide range of coordination numbers and geometries due to the Jahn-Teller effect. utq.edu.iqresearchgate.netrsc.org |

| Zn(II) | Tetrahedral, Octahedral | As a d¹⁰ ion, it is diamagnetic and often used in luminescent materials. nih.govresearchgate.net |

| Pd(II) | Square Planar | Commonly forms square planar complexes. |

| Cd(II) | Octahedral | Forms stable coordination polymers with varied dimensionality. nih.gov |

| Hg(II) | Linear, Tetrahedral | Coordination is influenced by its preference for lower coordination numbers. |

The coordination sphere of the metal ions in these complexes is often completed by co-ligands, such as water molecules or other donor ligands introduced during synthesis. mdpi.com The resulting complexes can range from simple mononuclear species to intricate one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com The specific outcome is a delicate interplay of the metal's coordination preferences, the ligand's binding modes, and the reaction conditions.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from this compound are primarily determined by the electronic configuration of the transition metal ions and the nature of the magnetic exchange interactions between them in polynuclear complexes. youtube.com

Paramagnetism: Complexes containing metal ions with one or more unpaired electrons, such as Mn(II), Co(II), Ni(II), and Cu(II), are typically paramagnetic. rsc.orgyoutube.com This means they are attracted to an external magnetic field. The strength of this attraction, or magnetic moment, is related to the number of unpaired electrons. gcnayanangal.com

Diamagnetism: Complexes with d¹⁰ metal ions like Zn(II) and Cd(II) have no unpaired electrons and are therefore diamagnetic, meaning they are weakly repelled by a magnetic field. youtube.com

Magnetic Exchange Coupling: In polynuclear complexes, where metal centers are bridged by parts of the ligand (like the carboxylate group), magnetic exchange interactions can occur. lucp.net This interaction can be either:

Antiferromagnetic: The spins on adjacent metal centers align in opposite directions, leading to a partial or complete cancellation of the magnetic moment. lucp.netdalalinstitute.com

The nature of this coupling (ferromagnetic vs. antiferromagnetic) is highly dependent on the geometry of the bridge, including the metal-bridge-metal angle and the distances between the metal centers. lucp.net For example, different bridging modes of the carboxylate or other bridging co-ligands can lead to either weak ferromagnetic or antiferromagnetic coupling in polynuclear Ni(II) and Cu(II) complexes. lucp.net

Emissive Properties of Coordination Compounds

Coordination compounds of this compound, particularly those involving d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, can exhibit interesting emissive or luminescent properties. nih.govacs.org The large π-conjugated system of the naphthalene moiety makes the ligand itself a potential fluorophore.

The luminescence in these complexes can arise from several electronic transitions:

Intraligand Transitions: The emission can originate from π→π or π→n transitions within the ligand itself. researchgate.net Upon coordination to a metal ion, the emission properties of the ligand can be significantly altered. Often, the luminescence intensity is enhanced in the complex compared to the free ligand. acs.org This is attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

Complexes of Zn(II) and Cd(II) with ligands containing naphthalene and other aromatic components have shown strong fluorescence, making them candidates for applications in chemical sensing, where the emission can be quenched or enhanced in the presence of specific molecules or ions. nih.gov For instance, some Cd(II) and Zn(II) complexes have been shown to be effective fluorescent sensors for detecting specific metal ions like Fe³⁺ or anions like Cr₂O₇²⁻. nih.gov The emissive properties are a direct consequence of the interplay between the electronic structure of the ligand and the coordinating metal ion.

Computational and Theoretical Studies of 2 Naphthalen 2 Yl Benzoic Acid Systems

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. For 2-(naphthalen-2-yl)benzoic acid, computational methods are used to analyze the distribution of electrons and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for predicting reactivity. In systems analogous to this compound, Density Functional Theory (DFT) studies suggest that the HOMO is typically distributed over the electron-rich aromatic regions, such as the substituted naphthalene (B1677914) ring, while the LUMO is often localized over the electron-withdrawing carboxyl group and the adjacent benzene (B151609) ring. nih.gov This separation indicates the likely sites for chemical reactions:

HOMO: The naphthalene moiety is a probable site for electrophilic attack.

LUMO: The benzoic acid portion is a likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, which influences its color and photochemical properties.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing researchers to elucidate detailed reaction mechanisms. For reactions involving structures similar to this compound, such as Friedel-Crafts type reactions, theoretical investigations can provide profound insights. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. For instance, in a hypothetical intramolecular cyclization of this compound, computational methods could:

Identify the most stable conformation of the starting material.

Model the transition state structure for the ring-closing step.

Calculate the activation energy, which determines the reaction rate.

Predict the thermodynamic stability of the resulting product.

Furthermore, these methods can unravel the role of catalysts or solvents in a reaction. Studies have shown that solvent choice can dramatically alter reaction pathways. acs.org For example, non-coordinating solvents might favor one reaction pathway, while coordinating solvents can stabilize different intermediates or transition states, leading to a completely different product (regioselectivity). acs.org Theoretical mechanistic investigations have demonstrated that cations from a base like K₃PO₄ can form intermolecular interactions that favor a specific geometry, and this interaction is heavily influenced by whether the solvent (e.g., toluene (B28343) vs. acetonitrile) coordinates with the cation. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for studying molecules of the size and complexity of this compound and its derivatives. nih.gov

Key applications of DFT in the study of these systems include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. nih.gov

Electronic Properties: Calculating HOMO-LUMO energies, electron density distribution, and electrostatic potential maps to predict reactivity. nih.gov

Spectroscopic Prediction: Simulating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.

Reaction Mechanisms: As detailed in the previous section, DFT is used to calculate the energies along a reaction coordinate to understand reaction pathways and kinetics. acs.org

DFT calculations are often performed with specific functionals and basis sets, such as PBE0-D3BJ/def2-TZVP, which have been shown to provide reliable results for the geometry optimization of similar benzoic acid derivatives. nih.gov

Theoretical Optimization of Molecular Structures and Complexes

Before any properties can be accurately predicted, the correct three-dimensional structure of the molecule and its potential complexes must be determined. Theoretical optimization is the computational process of finding the minimum energy conformation, which corresponds to the most stable structure.

Furthermore, these methods are extended to study molecular complexes. Benzoic acids are well-known to form hydrogen-bonded dimers in both the solid state and in apolar solvents. ucl.ac.uk Computational optimization can model these dimers, calculating the strength and geometry of the hydrogen bonds. It can also model interactions with solvent molecules, revealing how different solvents can disrupt self-association. ucl.ac.uk

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. By comparing theoretical spectra with experimental ones, chemists can confirm molecular structures and gain a deeper understanding of spectral features.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would be particularly useful for identifying the characteristic C=O stretching frequency of the carboxylic acid group and how it shifts upon forming a hydrogen-bonded dimer. Studies on related benzoic acids have shown a clear correlation between the C=O peak position and the hydrogen bond acceptor propensity of the solvent. ucl.ac.uk

NMR Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C) can be predicted. These calculations can help assign peaks in complex experimental spectra and understand how the electronic environment of each nucleus is affected by the molecule's conformation.

UV-Vis Spectroscopy: Theoretical methods, such as Time-Dependent DFT (TD-DFT) or semi-empirical Configuration Interaction (CI) approaches, can calculate electronic transitions. researchgate.net These calculations yield the wavelength of maximum absorption (λ_max) and the oscillator strength, which relates to the intensity of the absorption band. For naphthalene derivatives, the principal absorption bands are typically due to π-π* transitions. researchgate.net

Table 1: Example of Theoretical vs. Experimental Spectroscopic Data for a Naphthalene Derivative System

| Spectroscopic Property | Computational Prediction | Experimental Result |

|---|---|---|

| IR: C=O Stretch (monomer) | ~1720 cm⁻¹ | ~1715-1725 cm⁻¹ |

| IR: C=O Stretch (dimer) | ~1685 cm⁻¹ | ~1680-1690 cm⁻¹ |

| UV-Vis: λ_max | 295 nm | 300 nm researchgate.net |

| ¹H NMR: Carboxylic Acid Proton | δ 12.0-13.0 ppm | δ 12.0-13.5 ppm |

Note: The values in this table are illustrative, based on typical data for substituted benzoic acids and naphthalene derivatives, and serve to demonstrate the general agreement between predicted and experimental values.

Investigations into Intermolecular Interactions

The way molecules of this compound interact with each other and with their environment determines their physical properties, such as melting point, solubility, and crystal structure. Computational studies are essential for visualizing and quantifying these non-covalent interactions.

Key intermolecular interactions for this system include:

Hydrogen Bonding: The most significant interaction is the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups of two molecules. Molecular dynamics (MD) simulations and DFT calculations can confirm the stability and structure of these dimers. ucl.ac.uk

π-π Stacking: The planar naphthalene and benzene rings can stack on top of each other. Computational analysis can determine the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) and quantify the interaction energy. In related crystal structures, π-π stacking interactions between aromatic rings are shown to further stabilize the crystal packing. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of all interactions, including hydrogen bonding and π-π stacking, and their relative importance. nih.gov

Table 2: Summary of Intermolecular Interactions in the this compound System

| Interaction Type | Description | Relevant Moieties | Computational Tool |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional interaction forming cyclic dimers. ucl.ac.uk | Carboxylic Acid (-COOH) | DFT, MD Simulations |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. nih.gov | Naphthalene and Benzene Rings | DFT, Hirshfeld Surface Analysis |

| Solvent Interaction | Hydrogen bonding between the carboxylic acid and acceptor solvents. ucl.ac.uk | -COOH and Solvent Molecules | MD Simulations |

Applications of 2 Naphthalen 2 Yl Benzoic Acid in Materials Science Research

Development of Novel Chromophores and Photoresponsive Systems

The naphthalene (B1677914) group within 2-(naphthalen-2-yl)benzoic acid serves as a fundamental chromophore, a part of a molecule responsible for its color and photoresponsive properties. The arrangement of the naphthalene and benzene (B151609) rings influences the electronic structure and allows for the absorption and emission of light. While direct studies on the photochromism of this compound are limited, research on its ester derivatives, specifically naphthalene-2-yl-4-(alkoxy) benzoates, has revealed significant findings in the realm of photoresponsive systems, particularly liquid crystals. scirp.org

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them highly valuable for display technologies and other industrial applications. scirp.orgtcichemicals.com The mesomorphism, or the ability to form liquid crystal phases, is dependent on temperature in thermotropic liquid crystals. scirp.org In these systems, molecules exhibit long-range orientational order. scirp.orgscirp.org Studies on homologous series of naphthalene-2-yl-4-(alkoxy) benzoates show that these calamitic (rod-like) molecules can form nematic and smectic phases. scirp.orgscirp.org The specific phase behavior is influenced by the length of the alkoxy chain attached to the benzoate (B1203000) unit. scirp.org This demonstrates that the core structure provided by the naphthalene and benzoic acid moieties is conducive to forming ordered, photoresponsive assemblies. scirp.orgscirp.org

Table 1: Liquid Crystalline Properties of Naphthalene-2-yl-4-(alkoxy) Benzoate Series

| Homologous Series Member (Alkoxy Chain Length) | Phase Transition Temperatures (°C) | Liquid Crystal Phases Observed |

|---|---|---|

| C4 | K 128.0 N 133.0 I | Nematic |

| C5 | K 110.0 N 130.0 I | Nematic |

| C6 | K 108.0 (SmA 100.0) N 129.0 I | Smectic A, Nematic |

| C7 | K 105.0 (SmA 103.0) N 126.0 I | Smectic A, Nematic |

| C8 | K 103.0 SmA 118.0 N 125.0 I | Smectic A, Nematic |

| C10 | K 102.0 SmA 122.0 I | Smectic A |

| C12 | K 101.0 SmA 120.0 I | Smectic A |

*K = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data adapted from studies on naphthalene-2-yl-4-(alkoxy) benzoates. scirp.org

Building Blocks for Polymeric Materials

The presence of a carboxylic acid group on the this compound molecule makes it a suitable monomer for polymerization reactions, particularly for producing polyesters and polyamides. While specific polymers derived solely from this compound are not extensively documented, research on related benzoic acid derivatives demonstrates the feasibility of this approach. For instance, poly(benzoic acid) has been synthesized through the hydrolysis of poly(alkyl benzoate), resulting in a linear polymer with repeating phenylene units, each bearing a carboxyl group. google.com This polymer can be further converted into poly(p-phenylene), a highly stable polymer. google.com

Furthermore, active ester monomers based on 4-vinylbenzoic acid have been successfully synthesized and polymerized via free radical polymerization. researchgate.net These resulting polymers are reactive and can undergo further modifications. researchgate.net The synthesis of block copolymers containing carboxylic acid functional groups, such as PSt-b-P4VBA (polystyrene-block-poly(4-vinylbenzoic acid)), has also been achieved, indicating the versatility of benzoic acid-based monomers in creating complex polymer architectures. researchgate.net Given these examples, this compound could theoretically be used to create polymers with high thermal stability and specific optical properties imparted by the naphthalene unit. The rigid naphthalene component would likely enhance the mechanical properties and glass transition temperature of the resulting polymers.

Supramolecular Materials and Self-Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. hi.is The structure of this compound, with its hydrogen-bonding carboxylic acid group and its extended aromatic system capable of π-π stacking, makes it an ideal candidate for forming such self-assembled materials. nih.gov

Research on related compounds provides strong evidence for this potential. For example, two-component supramolecular gels have been formed from naphthalene-2-sulfonic acid (a structural analogue) and various organic amines. nih.gov These systems form gels in numerous organic solvents and water, driven by a combination of hydrogen bonding, ionic interactions, and π-π stacking. nih.gov The resulting hydrogels have been shown to effectively absorb water-soluble dyes. nih.gov Similarly, derivatives of naphthalene have been used to create dual-responsive supramolecular gels with self-healing properties. rsc.org

Furthermore, the study of liquid crystals based on naphthalene-2-yl-4-(alkoxy) benzoates is another example of supramolecular assembly, where the molecules organize into ordered phases. scirp.orgscirp.org Alkylated benzoic acid derivatives have also been used to create self-assembled molecular layers for the alignment of liquid crystals. researchgate.net These findings collectively suggest that this compound could be a valuable component in the design of supramolecular gels, liquid crystals, and other self-assembled materials with tunable properties. hi.isrsc.org

Organic Optoelectronic Materials (e.g., Dyes and Sensors)

The naphthalene moiety in this compound provides inherent fluorescence, making the compound and its derivatives promising for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The photophysical properties can be tuned by modifying the molecular structure.

A significant application has been demonstrated in the development of luminescent lanthanide complexes. nih.gov A series of ligands based on 4-naphthalen-1-yl-benzoic acid, a positional isomer of the title compound, were synthesized and complexed with Europium(III) ions. nih.gov These complexes exhibit intense luminescence upon photoexcitation of the ligand. nih.gov The study revealed that an efficient energy transfer from the ligand to the Eu(III) ion occurs, a process facilitated by the formation of an intramolecular charge transfer (ICT) state in the ligand. nih.gov This sensitized emission is crucial for the development of highly efficient light-emitting materials. nih.gov

Table 2: Photophysical Properties of Naphthalene-Benzoic Acid Derivatives and their Eu(III) Complexes

| Compound | Absorption Max (nm) | Emission Max (nm) | Key Finding |

|---|---|---|---|

| 4-naphthalen-1-yl-benzoic acid (NA-1) | ~300-350 | ~400-500 (solvent dependent) | Shows large Stokes shift, indicating ICT state formation. |

| Eu(III) complex of NA-1 (NAC-1) | Ligand-based | Eu(III) characteristic emission | Efficient energy transfer from ligand to Eu(III) ion in polar solvents. |

| Blocked derivative (NA-3) | Ligand-based | No significant Stokes shift | No ICT state formation and no sensitized Eu(III) emission. |

*Data derived from a study on 4-naphthalen-1-yl-benzoic acid derivatives. nih.gov

These results highlight the critical role of the naphthalene-benzoic acid scaffold in light-harvesting and energy transfer processes, suggesting that this compound could be a valuable ligand for creating new phosphorescent materials for OLEDs and fluorescent probes. nih.gov

Corrosion Inhibition Studies

Organic molecules containing heteroatoms and π-electron systems are often effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective layer. The structure of this compound, with its aromatic rings and oxygen-containing carboxylic group, suggests it may have potential in this area. The carboxyl group can act as an anchoring point to the metal surface, while the planar naphthalene and benzene rings could form a protective film. nih.gov

However, a review of the available scientific literature did not yield specific studies evaluating the corrosion inhibition performance of this compound itself. Research in this area has focused on structurally related but different compounds. For example, extensive studies have been conducted on Naphthalen-2-yl Naphthalene-2-Carboxammide (NNC), which demonstrated high inhibition efficiency for carbon steel in acidic media. nih.govresearchgate.net Other research has investigated the inhibitive effects of different naphthalene derivatives, such as N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine, and various benzimidazole (B57391) derivatives. biointerfaceresearch.comresearchgate.net Studies on benzoic acid and its simpler derivatives have also shown them to be effective corrosion inhibitors for mild steel. nih.gov

While these studies on related structures are promising, direct experimental data from electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, would be necessary to confirm and quantify the effectiveness of this compound as a corrosion inhibitor. Without such dedicated research, its efficacy in this application remains speculative.

Catalytic Applications of 2 Naphthalen 2 Yl Benzoic Acid Derivatives

Organocatalysis Utilizing Benzoic Acid Scaffolds (e.g., rearrangement reactions)

Derivatives of 2-(naphthalen-2-yl)benzoic acid are emerging as powerful organocatalysts, particularly in stereoselective transformations. The rigid, chiral backbone of these molecules makes them ideal candidates for inducing asymmetry in reactions. Their application in organocatalysis often leverages the carboxylic acid functionality for substrate activation through hydrogen bonding, while the naphthalene (B1677914) unit provides the necessary steric bulk to control the stereochemical outcome.

A significant area of application is in atroposelective synthesis, where the goal is to create molecules with axial chirality. Research has demonstrated that N-heterocyclic carbene (NHC) catalysis can be employed for the atroposelective synthesis of axially chiral styrenes. nih.govdntb.gov.ua In these reactions, the catalyst, often bearing bulky aryl groups, controls the orientation of the substrates to favor the formation of one atropisomer over the other. While not explicitly using this compound, the principles highlight the potential for its derivatives to act as effective organocatalysts in similar transformations. The combination of a bulky naphthyl group and a directing carboxylic acid could enforce a specific conformation in the transition state, leading to high enantioselectivity.

Furthermore, the development of axially chiral biaryl scaffolds is a central theme in asymmetric catalysis. researchgate.net Chiral phosphoric acids derived from binaphthyl systems are well-established as powerful Brønsted acid organocatalysts. By analogy, derivatives of this compound can be envisioned to function as chiral Brønsted acids or bases, catalyzing a variety of reactions, including rearrangement reactions, with high stereocontrol.

Recent studies have focused on the catalytic atroposelective synthesis of N-N axially chiral indolylamides through dynamic kinetic resolution. nih.gov These methods often rely on chiral Lewis base catalysis. The structural features of this compound derivatives make them promising candidates for such catalytic systems, either as the primary catalyst or as a precursor for more complex catalytic structures.

Ligands in Transition Metal Catalysis

The ability of this compound derivatives to act as ligands in transition metal catalysis is a significant area of their application. The carboxylic acid group can coordinate to a metal center, while the naphthyl group can influence the steric and electronic properties of the catalyst, thereby controlling its reactivity and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for their success. nih.gov Benzoic acid derivatives have been successfully employed as ligands in Pd(II)-catalyzed C-H functionalization reactions. The carboxylate group can act as a directing group, facilitating the activation of a specific C-H bond. The bulky naphthyl group in this compound can provide the steric hindrance necessary to achieve high regioselectivity and, in the case of chiral derivatives, enantioselectivity. The use of bulky N-naphthyl-based N-heterocyclic carbene (NHC) ligands in palladium catalysis has demonstrated the benefits of the naphthyl moiety in promoting challenging cross-coupling reactions. mdpi.com

Copper-catalyzed reactions also represent a fertile ground for the application of these ligands. The synthesis of functionalized naphthalenes through copper(I)-catalyzed annulation reactions highlights the compatibility of the naphthalene core with copper catalysis. researchgate.net Furthermore, copper(II)-catalyzed aza-Friedel-Crafts reactions have been shown to be effective for the synthesis of unsymmetrical diaryl amines and triaryl methanes, demonstrating the utility of copper catalysts in forming new carbon-carbon and carbon-nitrogen bonds. nih.gov Derivatives of this compound could serve as ligands to modulate the reactivity and selectivity of such copper-catalyzed transformations. nih.govresearchgate.net

The table below summarizes representative examples of related benzoic acid and naphthalene-based ligands in transition metal catalysis, illustrating the potential roles for this compound derivatives.

| Catalyst System | Reaction Type | Ligand Type | Role of Ligand | Reference |

| Palladium(II) | C-H Functionalization | Benzoic Acid Derivative | Directing Group, Steric Control | nih.gov |

| Palladium | Cross-Coupling | N-Naphthyl NHC | Steric Bulk, Enhanced Reactivity | mdpi.com |

| Copper(I) | Annulation | - | Substrate Compatibility | researchgate.net |

| Copper(II) | Aza-Friedel-Crafts | - | Catalyst for C-C/C-N bond formation | nih.gov |

Applications in Metal-Organic Framework (MOF) Based Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The tunable nature of their pores and the potential for incorporating catalytically active sites make them highly attractive for heterogeneous catalysis. d-nb.inforesearchgate.net Derivatives of this compound are excellent candidates for use as organic linkers in the synthesis of catalytically active MOFs. wpi.edu

The incorporation of a this compound linker into a MOF structure can impart several advantageous features. The naphthalene unit can introduce porosity and enhance the surface area of the material, while also influencing the framework's topology. rroij.comnih.gov The carboxylic acid group serves as the primary coordination site for the metal nodes. Furthermore, the biphenyl-like structure can lead to the formation of chiral MOFs if an enantiomerically pure linker is used, opening the door to asymmetric heterogeneous catalysis.

While the direct use of this compound in MOF catalysis is still an emerging area, studies on related systems provide strong evidence for its potential. For instance, MOFs constructed from naphthalenedicarboxylic acid have been shown to be effective in various applications. nih.gov Zinc-based MOFs using benzoic acid derivatives as linkers have been synthesized and explored for applications such as drug delivery, demonstrating the versatility of this class of ligands in forming stable frameworks. nih.gov The catalytic activity of MOFs can arise from the metal nodes, the organic linkers, or guest species encapsulated within the pores. researchgate.net A MOF constructed with a this compound linker could exhibit catalytic activity through its Lewis acidic metal sites or through the functional groups on the organic linker itself.

The following table presents data on MOFs synthesized from structurally related linkers, highlighting the potential for creating catalytically active MOFs from this compound derivatives.

| MOF Linker | Metal Ion | Potential Catalytic Application | Key Feature | Reference |

| Naphthalene-2,6-dicarboxylate | Y(III) | Lewis Acid Catalysis | Tunable Framework Structure | nih.gov |

| 4-Dimethylaminobenzoic acid | Zn(II) | Host for Catalytic Species | Stable Porous Framework | nih.gov |

| 4-(Imidazole-1-yl)benzoic acid | Transition Metals | Asymmetric Synthesis | Porous and Chiral Frameworks | wpi.edu |

Role as Brønsted Acid Catalysts

The carboxylic acid group in this compound allows it and its derivatives to function as Brønsted acid catalysts. The acidity of the carboxylic proton can be tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic rings. The bulky and rigid structure of the molecule can create a well-defined chiral environment around the acidic site, making these compounds attractive for enantioselective Brønsted acid catalysis.

Chiral Brønsted acids are a powerful tool in asymmetric synthesis, capable of catalyzing a wide range of reactions with high enantioselectivity. nih.govresearchgate.net Chiral phosphoric acids, which share the feature of a stereogenic axis with atropisomeric derivatives of this compound, are among the most successful classes of chiral Brønsted acid catalysts. acs.org These catalysts operate by activating electrophiles through protonation or hydrogen bonding, while the chiral backbone controls the facial selectivity of the nucleophilic attack.

Derivatives of this compound can be envisioned to operate in a similar manner. The design of Brønsted acids with multiple, distinct acidic sites has also been explored to achieve unique catalytic activities. nih.gov By analogy, bifunctional catalysts could be designed from this compound, incorporating an additional acidic or basic group to enable cooperative catalysis. The application of Brønsted acids in catalyzing regioselective ring-opening reactions of heterocycles further underscores the potential utility of this compound derivatives in promoting complex chemical transformations. rsc.org

The table below outlines the characteristics of related Brønsted acid catalysts, suggesting the potential of this compound derivatives in this catalytic manifold.

| Catalyst Type | Key Feature | Example Application | Reference |

| Chiral Phosphoric Acid | Stereogenic Axis, Strong Acidity | Enantioselective Protonation | nih.gov |

| Thiophosphoramide | Hydrogen Bond Donor | [2+4] Cycloadditions | acs.org |

| Aryl Phosphinic Acid-Phosphoric Acid | Dual Acidic Sites | Bifunctional Catalysis | nih.gov |

Derivatization and Functionalization Strategies of 2 Naphthalen 2 Yl Benzoic Acid

Esterification Reactions for Spectroscopic Tagging and Enhanced Detection

The carboxylic acid group of 2-(naphthalen-2-yl)benzoic acid is readily converted to an ester. This esterification is not only a common protection strategy in multi-step synthesis but also a powerful method for introducing spectroscopic tags. By reacting the acid with fluorescent alcohols, derivatives with built-in reporters for enhanced detection can be synthesized.

Research into naphthalimide derivatives, which are known for their strong fluorescence and photostability, provides a template for such strategies. nih.gov For instance, the synthesis of fluorescent probes often involves coupling a fluorophore to a molecule of interest via an ester linkage. The general procedure involves the reaction of the carboxylic acid with an alcohol under acidic conditions or using a coupling agent. iajpr.comnih.gov In the context of this compound, esterification with a fluorescent tag like a derivative of 4-hydroxy-1,8-naphthalimide could yield a probe with significant potential for applications in bio-imaging or as a sensor. The ester Naphthalen-2-yl 2-(acetyloxy)benzoate serves as a structural precedent for the formation of esters from a naphthalene (B1677914) alcohol and a benzoic acid derivative.

| Reactant 1 | Reactant 2 (Tagging Agent) | Reaction Type | Potential Application |

|---|---|---|---|

| This compound | Fluorescent Alcohol (e.g., Hydroxy-naphthalimide derivative) | Fischer-Speier Esterification or Steglich Esterification | Fluorescent molecular probe |

| This compound | Ethanol with H₂SO₄ catalyst | Acid-catalyzed Esterification | Prodrug synthesis, intermediate protection |

| This compound | Naphthalen-2-ol | Transesterification or Acylation | Synthesis of complex naphthalene derivatives |

Amidation and Coupling Reactions

The conversion of the carboxylic acid group to an amide is a fundamental transformation that provides access to a wide array of functionalized molecules with diverse biological and material properties. libretexts.org The direct reaction of a carboxylic acid with an amine is often inefficient and requires a coupling agent or prior activation of the carboxylic acid, for example, by converting it to an acyl chloride. libretexts.orgyoutube.com

Modern synthetic methods utilize various boronic acid derivatives as catalysts for direct amidation, which can proceed at room temperature with high yields and tolerance for a broad range of functional groups. organic-chemistry.org These catalytic systems are highly applicable to this compound for coupling with various primary and secondary amines. The resulting amides, or "anilides" if coupled with aniline (B41778) derivatives, are important substructures in many biologically active compounds. The hydrolysis of amides, either under acidic or basic conditions, can regenerate the carboxylic acid, making amidation a useful protective strategy. libretexts.orglibretexts.org

| Activation Method | Reagents | Description |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with an amine. libretexts.org |

| Peptide Coupling Agents | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Facilitates the direct formation of an amide bond between a carboxylic acid and an amine. |

| Catalytic Direct Amidation | Boronic acid catalysts (e.g., 5-methoxy-2-iodophenylboronic acid) | Catalyzes the dehydrative amidation between a free carboxylic acid and an amine under mild conditions. organic-chemistry.org |

Halogenation and C-H Functionalization

The aromatic rings of this compound are targets for halogenation and direct C-H functionalization, which are powerful tools for creating structural diversity.

Halogenation: Halogens can be introduced onto either the benzoic acid or naphthalene rings. The direct halogenation of benzoic acids can be achieved using various halogenating agents. google.comyoutube.com For instance, reacting benzoic acids with a halogenating agent in the presence of an alkaline compound can provide 2-halogenated benzoic acids with high selectivity. google.com The benzylic positions of alkylbenzoic acid esters are also susceptible to radical halogenation. google.com A specific derivative, 2-Chloro-5-(naphthalen-1-yl)benzoic acid, highlights that halogenation of this molecular framework is synthetically accessible. chemscene.com

C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a step-economical strategy for modifying aromatic compounds. researchgate.net The carboxylic acid group can act as a directing group, guiding functionalization to the ortho position of the benzoic acid ring. researchgate.net More advanced methods, often using specialized templates, have been developed to achieve functionalization at the more challenging meta position. nih.govdntb.gov.ua The naphthalene ring itself offers multiple sites for C-H functionalization. Depending on the catalyst and directing group strategy, functional groups can be installed at various positions, with β-selectivity often being catalyst-controlled. researchgate.net

| Target Site | Strategy | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| ortho-C-H of Benzoic Acid | Chelation-Assisted Directing Group | Palladium(II) or Rhodium(III) catalysts | researchgate.net |

| meta-C-H of Benzoic Acid | Removable Nitrile-Based Template | Palladium(II) catalyst with O₂ as oxidant | nih.govdntb.gov.ua |

| β-position of Naphthalene | Catalyst-Controlled Alkenylation | Rhodium(II) catalyst with Cu(OPiv)₂ oxidant | researchgate.net |

| peri-position of Naphthylamine | Picolinamide Directed Chalcogenation | Palladium catalyst | researchgate.net |

Introduction of Heterocyclic Moieties

This compound is a valuable precursor for the synthesis of complex heterocyclic systems. As a member of the 2-acylbenzoic acid family, its structure is well-suited for constructing fused ring systems. researchgate.netresearchgate.net The reaction of 2-acylbenzoic acids with hydrazine (B178648) derivatives is a well-established route to phthalazinones, a class of heterocycles with significant biological activity. researchgate.netresearchgate.net This methodology can be directly applied to this compound to generate naphthalenyl-substituted phthalazinones.

Furthermore, the naphthalene and benzoic acid moieties can participate in multicomponent reactions or tandem reaction cascades to build diverse heterocyclic scaffolds. fardapaper.irrsc.org For example, a copper-catalyzed cycloaddition between an azide (B81097) and an alkyne (a "click" reaction) has been used to synthesize a triazole ring attached to a naphthalene ester, demonstrating a pathway to link this framework to nitrogen-containing heterocycles. mdpi.com Similarly, reactions involving 2-naphthol (B1666908) derivatives are used to synthesize a wide variety of N/O-containing heterocycles, such as xanthenes and chromenes, indicating the synthetic versatility of the naphthalene core. fardapaper.ir

| Starting Material Class | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Acylbenzoic Acids | Hydrazine derivatives (e.g., Hydrazine hydrate) | Phthalazinones | researchgate.netresearchgate.net |

| 2-Acylbenzoic Acids | Chlorosulfonyl isocyanate | Isoindolinones | researchgate.net |

| Naphthalene Esters | Phosphonic Azide Derivatives | 1,2,3-Triazoles | mdpi.com |

| 2-Naphthol Derivatives | Aldehydes, Amines (Multicomponent) | Xanthenes, Chromenes, Oxazines | fardapaper.ir |

Formation of Azo Compounds and Schiff Bases

The aromatic nature of this compound makes it a suitable building block for the synthesis of azo compounds and Schiff bases, two classes of molecules with historical and ongoing importance in dye chemistry and medicinal chemistry.

Azo Compounds: Azo compounds, characterized by the -N=N- functional group, are typically synthesized via a diazotization-coupling reaction. anjs.edu.iqcuhk.edu.hkunb.ca This involves converting a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. cuhk.edu.hk The naphthalene ring of this compound is an excellent coupling partner for diazonium salts due to its electron-rich nature. cuhk.edu.hk The reaction pathway for synthesizing azo dyes derived from benzoic acid has been well-documented, providing a clear route for modification. researchgate.net

Supramolecular Chemistry and Self Assembly Involving 2 Naphthalen 2 Yl Benzoic Acid

Hydrogen Bonding Networks and Motifs

The crystal structures of derivatives closely related to 2-(naphthalen-2-yl)benzoic acid reveal the significant role of hydrogen bonding in dictating their solid-state packing. A study on the polymorphism of 2-(naphthalen-n-ylamino)-benzoic acids (where n can be 1 or 2) provides valuable insights into the hydrogen bonding motifs that can be anticipated for this compound.

In the case of 2-(naphthalen-2-ylamino)-benzoic acid, two polymorphic forms, 2-I and 2-II, have been identified, both of which exhibit distinct hydrogen bonding patterns. A notable feature in both polymorphs is the presence of an intramolecular N-H···O hydrogen bond. However, the intermolecular interactions differ. In polymorph 2-I, the molecules are linked into dimers through π-π stacking interactions involving the naphthalene (B1677914) rings. In contrast, polymorph 2-II displays a partial interaction between the naphthalene rings of adjacent monomers. uky.edu The strength of the intramolecular N-H···O hydrogen bond was found to vary between the polymorphs, with the order of strength being 1-H > 2-II > 2-I, where 1-H is a related hydrate (B1144303) form. uky.edu

Furthermore, the investigation of a di-substituted analog, where the aniline (B41778) of the molecule is disordered, reveals the formation of one-dimensional chains based on acid-pyridine hydrogen bonds along the crystallographic b-axis. uky.edu Another analog forms classic acid-acid dimers with a bond length of 1.834 Å and a bond angle of 177.45°. uky.edu These examples underscore the versatility of the benzoic acid moiety in forming predictable and robust hydrogen-bonded synthons.

Table 1: Hydrogen Bond Parameters in an Analog of this compound

| Interaction Type | Bond Length (Å) | Bond Angle (°) |

| Acid-Pyridine Hydrogen Bond | 1.853 | 174.87 |

| Acid-Acid Dimer | 1.834 | 177.45 |

| Intramolecular sp2 C-H···Pyridine (B92270) N | 2.369 | 119.34 |

Data sourced from a study on related 2-(naphthalen-n-ylamino)-benzoic acids. uky.edu

Cocrystal Formation and Design

A pertinent example is the formation of cocrystals of fluoxetine (B1211875) hydrochloride with benzoic acid. nih.gov In this case, the carboxylic acid of benzoic acid acts as a strong hydrogen bond donor, interacting with the chloride ion of the hydrochloride salt. This strategy of using strong hydrogen bond donors to engage underutilized acceptors is a powerful tool in cocrystal design. nih.gov The resulting 1:1 cocrystal of fluoxetine hydrochloride and benzoic acid exhibits altered physicochemical properties, such as a slower dissolution rate compared to the parent drug. nih.gov

The design of cocrystals involving this compound would likely leverage the formation of the robust carboxylic acid...carboxylic acid dimer or the carboxylic acid...pyridine heterosynthon. The large naphthalene surface could also be exploited to engage in favorable π-π stacking interactions with aromatic coformers, further stabilizing the cocrystal structure.

Supramolecular Polymer and Gel Formation

The ability of molecules to self-assemble into long, chain-like structures through non-covalent interactions leads to the formation of supramolecular polymers. A study on a bifunctional monomer containing both p-phenylene and naphthalene moieties demonstrates a sophisticated method for controlling supramolecular polymerization. nih.gov In this system, selective recognition between the p-phenylene group and cucurbit bldpharm.comuril (CB bldpharm.com) and a 2:1 complexation of the naphthalene groups with cucurbit nih.govuril (CB nih.gov) drives the polymerization process. The extent of polymerization can be controlled by adjusting the concentration of CB bldpharm.com. nih.gov This highlights the potential of the naphthalene moiety to be a key recognition site in the programmed assembly of supramolecular polymers.

In a different approach, a donor-acceptor-donor type naphthalene-diimide derivative was shown to undergo highly cooperative J-aggregation, leading to the formation of nanotubular self-assemblies and gelation in n-decane. rsc.org This self-assembly is initiated by hydrogen bonding, which then promotes J-aggregation in an orthogonal direction, resulting in sheet-like structures that form nanotubes. rsc.org While not directly involving a benzoic acid group, this research illustrates how the interplay of hydrogen bonding and π-stacking of naphthalene-containing molecules can lead to the formation of extended supramolecular structures and functional gels.

Chiral Self-Assembly and Enantiomorphic Ordering

Information regarding the chiral self-assembly and enantiomorphic ordering of this compound is not prominent in the available literature. However, the principles of chiral recognition and assembly can be applied. If this compound were to be resolved into its enantiomers (atropisomers, due to hindered rotation around the C-C bond connecting the naphthalene and phenyl rings), these enantiomerically pure samples could potentially form distinct chiral supramolecular structures.

The formation of diastereomeric salts with a chiral amine is a classical method for resolving racemic carboxylic acids. The subsequent self-assembly of the resolved enantiomers could lead to the formation of enantiomorphic crystals or other chiral aggregates in solution. The combination of directional hydrogen bonding and the three-dimensional shape of the chiral molecule would be the driving forces for such ordering.

Molecular Recognition Studies

The structural features of this compound make it a candidate for molecular recognition studies. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the naphthalene ring provides a large surface for hydrophobic and π-π stacking interactions.

Research on a class of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 provides insights into the molecular recognition capabilities of such scaffolds. nih.gov In these complexes, the carboxyl group of the benzoic acid forms a crucial anchoring hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov The substituted aromatic scaffold is positioned within hydrophobic pockets of the protein. The specific binding mode and orientation of the ligands were found to be sensitive to the nature and size of the substituents on the benzoic acid ring, demonstrating the complex nature of molecular recognition at the protein-ligand interface. nih.gov This work underscores the potential of substituted benzoic acids, including naphthalene-substituted variants, to be designed as specific molecular recognition agents for biological targets.

Crystallographic Data for this compound Remains Elusive

Despite extensive searches of chemical and crystallographic databases, detailed single-crystal X-ray diffraction data for the compound this compound is not publicly available. The absence of this foundational information precludes a comprehensive analysis of its solid-state structure and related properties as outlined.

The generation of a detailed scientific article focusing on the crystallographic investigations and solid-state structures of this compound is contingent upon the availability of its crystal structure data, typically accessible through a Crystallographic Information File (CIF). This file contains the precise atomic coordinates, unit cell dimensions, and other essential parameters derived from single-crystal X-ray diffraction experiments.

Without this data, it is not possible to provide a factual and scientifically accurate discussion on the following key areas that were intended to be the focus of the article:

Crystallographic Investigations and Solid State Structures of 2 Naphthalen 2 Yl Benzoic Acid Systems

Structure-Property Relationships in the Solid State:Understanding how the molecular packing and intermolecular forces influence the macroscopic properties of the solid material is dependent on the initial structural data.

While information on related compounds, such as esters and substituted derivatives of 2-(naphthalen-2-yl)benzoic acid, is available, this information cannot be extrapolated to accurately describe the specific crystal structure of the parent compound. The subtle interplay of steric and electronic effects arising from the direct linkage of the naphthalene (B1677914) and benzoic acid moieties dictates a unique solid-state architecture.

Therefore, until the crystal structure of this compound is determined and made publicly available, a detailed and accurate article on its crystallographic and solid-state characteristics cannot be produced.

Role As a Synthetic Scaffold and Building Block in Complex Molecule Synthesis

Design and Development of Molecular Scaffolds for Advanced Materials

The rigid, planar structure of the naphthalene (B1677914) group combined with the reactive carboxylic acid function on the phenyl ring makes 2-(naphthalen-2-yl)benzoic acid an attractive candidate for the design of molecular scaffolds. These scaffolds are fundamental to the development of advanced materials with specific properties. For instance, benzoic acid derivatives are utilized in creating self-assembled monolayers (SAMs) that can alter the surface properties of materials, such as imparting hydrophobicity. While specific research on this compound in this exact application is not detailed, the principles of using functionalized aromatic carboxylic acids for surface modification are well-established. mdpi.com

Furthermore, the nonplanar nature of some derivatives of 2-(naphthalen-1-yl)benzoic acid has been noted for its potential in creating materials with interesting properties like supercooling. biosynth.com This highlights the importance of the spatial arrangement of the aryl groups in defining the bulk properties of materials derived from such scaffolds. The strategic incorporation of this and related structures into polymers or larger supramolecular assemblies can lead to materials with tailored electronic, optical, or magnetic properties. bldpharm.com

Construction of Polycyclic and Fused Ring Systems

A key application of this compound and its analogues is in the synthesis of polycyclic and fused ring systems. The proximity of the naphthalene and benzoic acid groups allows for intramolecular cyclization reactions, providing a direct route to complex aromatic architectures.

One of the primary methods to achieve this is through Friedel-Crafts-type reactions. Under acidic conditions, the carboxylic acid can be activated and subsequently attack the electron-rich naphthalene ring, leading to the formation of a new ring and a ketone functional group. This intramolecular acylation is a powerful tool for constructing specific polycyclic aromatic hydrocarbons (PAHs).

Derivatives of 2-arylbenzoic acids are instrumental in synthesizing novel polycyclic heterocyclic ring systems. For example, related structures have been used to create complex systems like naphtho[2,1-b:4,3-g]bisbenzo[b]thiophene. researchgate.net The general strategy often involves the cyclization of a precursor molecule that contains the necessary aromatic and reactive components.

Table 1: Examples of Polycyclic Systems Derived from Related Scaffolds

| Starting Material Type | Reaction Type | Resulting Polycyclic System |

| 2-Arylbenzoic acid derivative | Intramolecular Acylation | Fused aromatic ketone |

| Diarylpropenoic acid | Photocyclization | Polycyclic aromatic hydrocarbon |

| Naphthyl-thienyl ethenyl derivative | Cyclization | Naphthobisbenzothiophene |

This table illustrates the types of polycyclic systems that can be generated from precursors structurally related to this compound.

Utilization in the Synthesis of Bioactive Analogues and Libraries

The this compound scaffold is a valuable starting point for the synthesis of bioactive compounds. The naphthalene and benzoic acid moieties are present in various biologically active molecules, and their combination in this scaffold allows for the generation of diverse libraries of analogues for drug discovery. ontosight.ai

Benzoic acid derivatives, in general, have been explored for a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai The naphthalene portion of the molecule can also contribute to biological activity, often through interactions with enzymes or receptors. For example, naphthalene derivatives have been investigated for their potential as enzyme inhibitors.

The synthesis of libraries of related compounds can be achieved by modifying either the naphthalene or the benzoic acid part of the molecule. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, leading to a wide range of derivatives with potentially different biological profiles. nih.govmdpi.com Similarly, substitutions can be made on the aromatic rings to fine-tune the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.

Stereoselective Synthesis Applications

The concept of atropisomerism is particularly relevant to derivatives of this compound. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org In the case of 2-arylbenzoic acids, the rotation around the bond connecting the phenyl and naphthalene rings can be restricted, especially if there are bulky substituents in the ortho positions. This restricted rotation can lead to the existence of stable, separable enantiomers. wikipedia.orgnih.gov

This phenomenon is of significant interest in medicinal chemistry, as different atropisomers of a drug can have vastly different biological activities. nih.gov The this compound scaffold provides a platform for the stereoselective synthesis of such axially chiral compounds. By carefully designing the synthetic route and using chiral catalysts or auxiliaries, it is possible to selectively produce one atropisomer over the other. nih.govnih.gov

The ability to control the axial chirality is crucial for developing highly specific and effective therapeutic agents. Research in the field of atroposelective synthesis often utilizes scaffolds like 2-arylbenzoic acids to explore new methods for creating stereochemically defined molecules. princeton.edubeilstein-journals.org

Strategic Integration into Diverse Organic Architectures

The versatility of this compound as a building block allows for its strategic integration into a wide array of complex organic architectures. Beyond the applications already mentioned, this scaffold can be used in the synthesis of polymers, dendrimers, and other large molecules where its rigid structure and defined geometry can be advantageous. pharmalego.com

The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations. It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to attach other molecular fragments and build up more complex structures. The naphthalene ring can also be functionalized to introduce additional reactive sites or to modify the electronic properties of the molecule.

For instance, the synthesis of fused polycyclic ether systems, which are found in many marine natural products, often relies on the strategic use of building blocks that can be cyclized in a controlled manner. nih.gov While not a direct example, the principles of using well-defined aromatic building blocks are central to these complex syntheses. The ability to prepare a variety of derivatives of this compound makes it a valuable tool for synthetic chemists aiming to construct diverse and complex molecular targets. oakwoodchemical.comachemblock.com

Q & A

Basic Questions

What are the most reliable synthetic routes for 2-(Naphthalen-2-yl)benzoic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between naphthalene boronic acids and benzoic acid derivatives. Alternative methods include Friedel-Crafts acylation or esterification followed by hydrolysis. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O solvent system (70–80°C, 12–24 hours). Yields range from 60–85% depending on substituent steric effects .

- Esterification-Hydrolysis : React methyl 2-bromobenzoate with naphthalen-2-ylmagnesium bromide, followed by acid hydrolysis to yield the carboxylic acid .

How can structural characterization of this compound be optimized?

Combine multiple techniques:

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement to resolve bond lengths and angles with <0.01 Å precision .